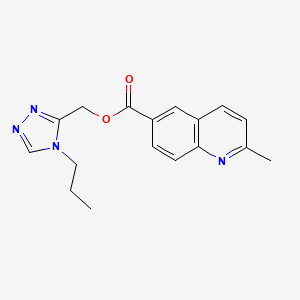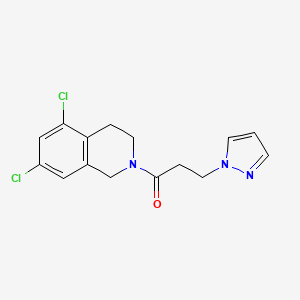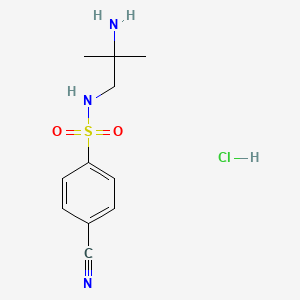
(4-Propyl-1,2,4-triazol-3-yl)methyl 2-methylquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Propyl-1,2,4-triazol-3-yl)methyl 2-methylquinoline-6-carboxylate is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as PTMQ and has been found to have a wide range of applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of PTMQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways. Studies have shown that PTMQ can inhibit the activity of enzymes such as DNA topoisomerase and dihydrofolate reductase, which are essential for the growth and replication of cancer cells. PTMQ has also been shown to disrupt the mitochondrial membrane potential, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
PTMQ has been found to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its anticancer activity. PTMQ has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Studies have also demonstrated that PTMQ can inhibit the growth of biofilms, which are a major cause of antibiotic resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PTMQ for lab experiments is its broad spectrum of activity against a range of pathogens. This makes it a useful tool for studying the mechanisms of antimicrobial and antifungal agents. However, one limitation of PTMQ is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on PTMQ. One area of interest is the development of new drugs based on the structure of PTMQ. Another potential direction is the study of the mechanism of action of PTMQ, which could lead to the discovery of new targets for cancer therapy. Additionally, further research is needed to fully understand the toxicity of PTMQ and its potential side effects.
Métodos De Síntesis
The synthesis of PTMQ is a multi-step process that involves the reaction of 2-methylquinoline-6-carboxylic acid with propylamine and sodium hydroxide to form the propyl ester of the acid. This ester is then reacted with 1,2,4-triazole-3-methanol in the presence of acetic acid to produce PTMQ. The purity of the compound can be improved through recrystallization from ethanol.
Aplicaciones Científicas De Investigación
PTMQ has been extensively studied for its potential applications in the field of biochemistry and pharmacology. It has been found to have antimicrobial, antifungal, and antiparasitic properties, making it a potential candidate for the development of new drugs. PTMQ has also been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
(4-propyl-1,2,4-triazol-3-yl)methyl 2-methylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-3-8-21-11-18-20-16(21)10-23-17(22)14-6-7-15-13(9-14)5-4-12(2)19-15/h4-7,9,11H,3,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLAUGQITHIPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NN=C1COC(=O)C2=CC3=C(C=C2)N=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)
![1-(2-Chlorophenyl)-3-[methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]pyrrolidin-2-one](/img/structure/B7640148.png)
![2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7640155.png)

![2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7640176.png)
![2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640181.png)
![3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine](/img/structure/B7640192.png)

![3-[[2-(4-Fluorophenyl)acetyl]amino]-2-methyl-3-phenylpropanoic acid](/img/structure/B7640197.png)
![3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B7640199.png)
![3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid](/img/structure/B7640223.png)
![1-Amino-1-[[[ethyl(methyl)sulfamoyl]amino]methyl]cyclohexane;hydrochloride](/img/structure/B7640227.png)
